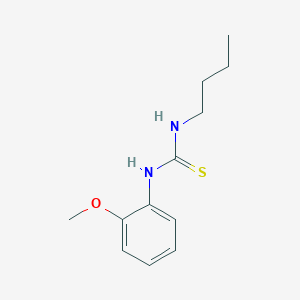
N-butyl-N'-(2-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N'-(2-methoxyphenyl)thiourea, also known as BU-T, is a chemical compound that has been extensively studied for its various applications in scientific research. BU-T is a thiourea derivative that has been used in several biochemical and physiological studies due to its unique properties and mechanism of action.
Mécanisme D'action
N-butyl-N'-(2-methoxyphenyl)thiourea exerts its effects through the inhibition of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis. Activation of the AMPK pathway leads to increased glucose uptake and fatty acid oxidation, making it a potential therapeutic target for the treatment of metabolic disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been extensively studied. One of the primary effects of this compound is the inhibition of PTP1B, which leads to enhanced insulin sensitivity and glucose uptake in cells. Additionally, this compound has been shown to activate the AMPK pathway, which leads to increased glucose uptake and fatty acid oxidation. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Finally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. It is a relatively simple compound to synthesize and yields high purity this compound, making it an ideal compound for scientific research. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, making it an ideal tool for studying various physiological processes.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
For the study of N-butyl-N'-(2-methoxyphenyl)thiourea include the development of analogs with improved selectivity and potency, the use of this compound in combination with other therapeutic agents, and the study of this compound in animal models of neurodegenerative diseases.
Méthodes De Synthèse
N-butyl-N'-(2-methoxyphenyl)thiourea can be synthesized through a simple and efficient method that involves the reaction of butylamine and 2-methoxyphenyl isothiocyanate in a solvent. The reaction yields this compound as a white crystalline solid that can be purified through recrystallization. The synthesis method is straightforward and yields high purity this compound, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
N-butyl-N'-(2-methoxyphenyl)thiourea has been extensively used in scientific research for its various applications. One of the primary applications of this compound is as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This compound has been shown to enhance insulin sensitivity and glucose uptake in cells, making it a potential therapeutic agent for the treatment of type 2 diabetes.
This compound has also been used in studies related to cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, this compound has been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
1-butyl-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-9-13-12(16)14-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOWDPKOJKPAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

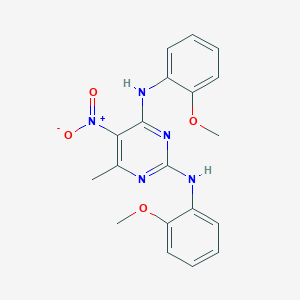
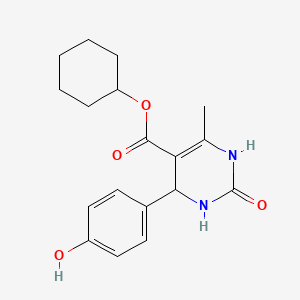
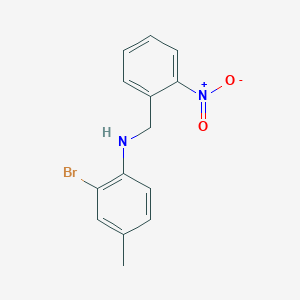
![3-benzyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025202.png)
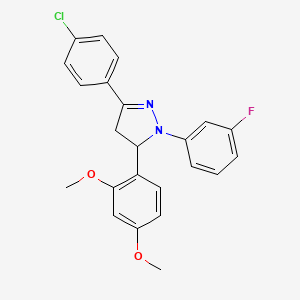
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5025213.png)
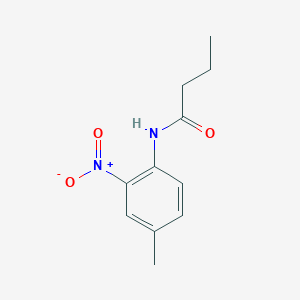
![6'-amino-2'-benzyl-2-oxo-1,1',2,2',3',8a'-hexahydro-7'H-spiro[indole-3,8'-isoquinoline]-5',7',7'-tricarbonitrile](/img/structure/B5025232.png)
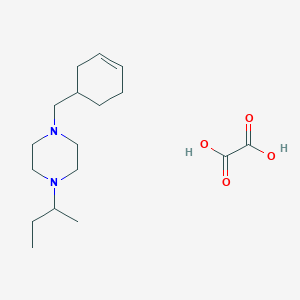
![isopropyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5025253.png)
![1-(methylsulfonyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5025257.png)
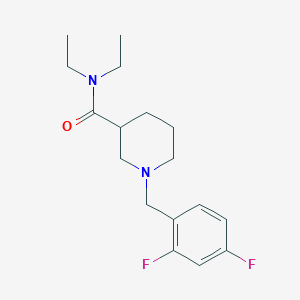
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanone hydrochloride](/img/structure/B5025294.png)
![4-bromo-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5025299.png)